N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide
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Overview
Description
N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide typically involves the reaction of 2-aminothiazole with butane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the purification of intermediates and the final product using techniques like recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety
Uniqueness
N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide is unique due to its specific structure, which combines the thiazole ring with a butane-1-sulfonamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S2/c1-2-3-4-15(12,13)10-5-7-6-14-8(9)11-7/h6,10H,2-5H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXHUOUQCREOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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